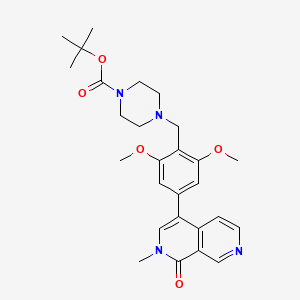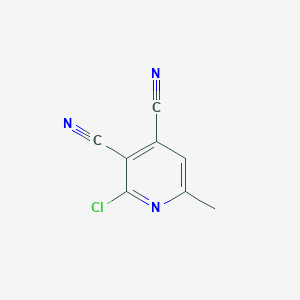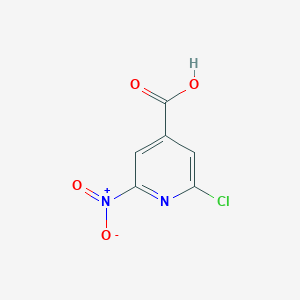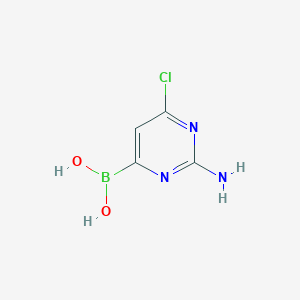
Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate is a synthetic organic compound with the molecular formula C23H23NO3 It is a derivative of phenylalanine, an amino acid, and features a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate typically involves the protection of functional groups, followed by selective reactions to introduce the desired substituents. One common method includes the protection of the amino group of phenylalanine, followed by benzylation of the hydroxyl group on the aromatic ring. The final step involves esterification to form the benzyl ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as the use of protecting groups and selective reactions, are applicable.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its structural similarity to natural amino acids.
Industry: While not widely used in industrial applications, it serves as a valuable research tool in the development of new materials and chemicals
Mechanism of Action
The mechanism of action of Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl ester group can enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can undergo hydrolysis to release the active amino acid derivative, which can then interact with its target .
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: The parent amino acid from which Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate is derived.
Tyrosine: Another amino acid with a similar aromatic structure.
Benzyl esters: Compounds with similar ester functional groups.
Uniqueness
This compound is unique due to its combination of a benzyl ester group and an amino acid backbone. This structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that other similar compounds may not .
Properties
Molecular Formula |
C23H23NO3 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
benzyl 2-amino-3-(4-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C23H23NO3/c24-22(23(25)27-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)26-16-19-7-3-1-4-8-19/h1-14,22H,15-17,24H2 |
InChI Key |
UCRXQUVKDMVBBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B12956356.png)



![3-(3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12956381.png)







